Prolyl Endopeptidase Inhibitor 1

Overview

Description

Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, is a potent prolyl endopeptidase (PEP; PE) inhibitor . It has a K value of 15 nM and has been found to have an anti-amnesic effect . The major targets of this inhibitor are plasmin and trypsin, but it also inactivates matriptase-3/TMPRSS7 and chymotrypsin .

Chemical Reactions Analysis

Prolyl Endopeptidase Inhibitor 1 has been associated with neurodegenerative disorders, and the PEP inhibitors can restore the memory loss caused by amnesic compounds . The peptide structures determine the PEP-inhibitory activity of hydrolysates .Physical And Chemical Properties Analysis

Prolyl Endopeptidase Inhibitor 1 is a white amorphous powder with a melting point of 230 -240 °C . Its molecular formula is C113H142N26O27 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Prolyl Endopeptidase Inhibitor 1, focusing on unique applications:

Macrophage Function Remodeling

Prolyl endopeptidase has been shown to remodel macrophage function, acting as a novel transcriptional coregulator. This can inhibit fibrosis, which is the thickening and scarring of connective tissue, usually as a result of injury .

Gut Microbiota Modulation

Disruption of the prolyl endopeptidase gene has been associated with improvements in gut dysbiosis, which is an imbalance in the gut microbiota that can lead to various health issues .

Peptide Inhibitory Activity

The inhibitory peptides derived from prolyl endopeptidase have been studied for their potential to inhibit the activity of the enzyme itself, which could have therapeutic applications .

Food and Pharmaceutical Industry Applications

Prolyl endopeptidase from Aspergillus niger (AN-PEP) is noted for its potential applications in the food and pharmaceutical industries due to its properties as a serine proteinase .

Enzymatic Characterization in Microorganisms

The enzymatic characterization of microbial prolyl endopeptidases has been studied, which includes understanding its role as a serine protease and its inhibition mechanisms .

Mechanism of Action

Target of Action

Prolyl Endopeptidase Inhibitor 1 primarily targets Prolyl Oligopeptidase (PREP) . PREP is a protein highly expressed in the brain and is related to aging and neurodegeneration . It is also known as a post-proline cleaving enzyme or prolyl endopeptidase .

Mode of Action

Prolyl Endopeptidase Inhibitor 1 interacts with its target, PREP, by covalently binding to the enzyme, forming a tetrahedral intermediate . This interaction is similar to the reaction with natural substrates . Although PREP is regarded as a peptidase, it is proposed that it functions as a regulator of other proteins through peptide-gated direct interaction .

Biochemical Pathways

The action of Prolyl Endopeptidase Inhibitor 1 affects several biochemical pathways. For instance, it contributes to transcriptomic alterations in quiescent and M1/M2-polarized bone marrow-derived macrophages (BMDMs) and aggravates fibrosis in an experimental nonalcoholic steatohepatitis (NASH) model . It also plays a role in mitochondrial gene expression and oxidative phosphorylation .

Pharmacokinetics

It is known that the compound predominantly localizes to the macrophage nuclei .

Result of Action

The molecular and cellular effects of Prolyl Endopeptidase Inhibitor 1’s action are significant. It functions as a transcriptional coregulator, finely tuning macrophage functions . It also plays a protective role against liver fibrosis pathogenesis . Among PREP-regulated downstream genes, genes encoding profibrotic cathepsin B and D are overexpressed in BMDMs and fibrotic liver tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prolyl Endopeptidase Inhibitor 1. For instance, the cellular state and functions of macrophages, which are largely subjected to epigenetic regulation of gene expression, can affect the compound’s action . Extensive epigenetic reprogramming of macrophage cis-regulatory information and transcription factor binding have been identified in M1/M2 macrophage polarization and tissue microenvironment-induced macrophage differentiation .

Safety and Hazards

Future Directions

Prolyl Endopeptidase Inhibitor 1 has been found to function as a transcriptional coregulator that finely tunes macrophage functions, and plays a protective role against liver fibrosis pathogenesis . This suggests potential future directions in the treatment of liver fibrosis and other related conditions.

properties

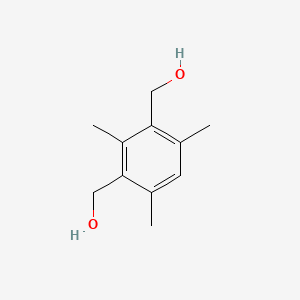

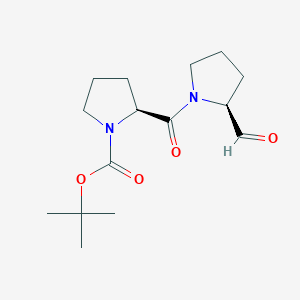

IUPAC Name |

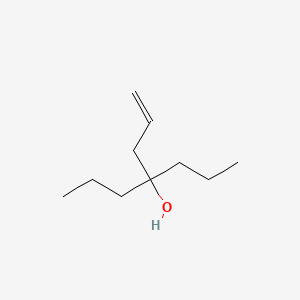

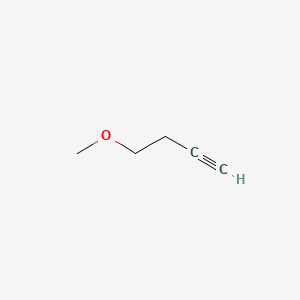

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMMWKUMNGTPE-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007186 | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prolyl Endopeptidase Inhibitor 1 | |

CAS RN |

86925-97-5 | |

| Record name | N-Benzyloxycarbonylprolylprolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)

![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)